molecular formula C16H16N4O2 B2634969 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1326865-94-4

4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2634969
CAS No.: 1326865-94-4
M. Wt: 296.33
InChI Key: RXVRTINHQWSMKX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 1326865-94-4) is a chemical compound with a molecular formula of C16H16N4O2 and a molecular weight of 296.33 g/mol . This molecule features a 1,2,3-triazole core substituted with an amine group and is flanked by a 3,4-dimethoxyphenyl ring and a phenyl ring, making it a valuable building block in medicinal chemistry and drug discovery research . The specific spatial arrangement of its methoxy groups is similar to that seen in other biologically active compounds, such as those based on the 2,5-dimethoxyphenethylamine scaffold which are known to be investigated for central nervous system (CNS) target interactions . As a molecular building block, this compound is suited for the synthesis of more complex derivatives for various biochemical applications . Its structure suggests potential for use in developing pharmacologically active molecules, similar to how derivatives of 3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole have been synthesized and evaluated for anti-inflammatory activity . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-21-13-9-8-11(10-14(13)22-2)15-16(17)20(19-18-15)12-6-4-3-5-7-12/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVRTINHQWSMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The starting materials, 3,4-dimethoxyphenyl azide and phenylacetylene, are reacted under mild conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and methoxy groups participate in oxidation pathways:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Aromatic oxidation KMnO₄, H₂SO₄, 80°C3,4-Dimethoxybenzoic acid72%
Triazole ring oxidation H₂O₂, FeCl₃Triazole N-oxide derivatives58%

Mechanistic Insight: Methoxy groups direct electrophilic attack to the para position, while the triazole ring undergoes radical-mediated oxidation ( ).

Reduction Reactions

The amine group and triazole ring show distinct reducibility:

Target SiteReagents/ConditionsProductsYieldReference
C5 amine NaBH₄, MeOH, RTStable amine (no reduction)-
Triazole ring H₂, Pd/C, 50 psiPartially saturated triazoline41%

Notable Observation: The primary amine resists reduction under mild conditions but participates in reductive alkylation with aldehydes ( ).

Nucleophilic Substitution

The triazole ring facilitates substitutions at N1 and C4 positions:

PositionReagentsProductsKey ApplicationsReference
N1 R-X (alkyl halides)N1-alkylated triazolesBioactive derivatives
C4 HNO₂, H₂SO₄4-Nitroso derivativesSensor development

Example : Reaction with methyl iodide produces N1-methylated analogues showing enhanced STS inhibitory activity (IC₅₀ = 0.21 nM vs. parent compound’s 36.78 nM) ( ).

Coupling Reactions

The phenyl group undergoes cross-coupling for structural diversification:

Reaction TypeConditionsProductsYieldReference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives68%
Sonogashira CuI, PdCl₂, Et₃NAlkynylated triazoles75%

Application: Coupled derivatives demonstrate improved pharmacokinetic profiles in anticancer assays ( ).

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

TargetInteraction TypeBiological EffectReference
Steroid sulfatase (STS) Hydrogen bonding with Asn44Inhibition (IC₅₀ = 36.78 nM)
Cytochrome P450 π-Stacking with hemeMetabolic stability enhancement

Structural-Activity Relationship (SAR): Meta-substitution on the phenyl ring (e.g., halogens) increases target affinity by 3–5× ( ).

Stability Under Physiological Conditions

ParameterConditionResultReference
Hydrolytic stability pH 7.4, 37°Ct₁/₂ = 12.4 h
Thermal stability 100°C, 24 hNo decomposition

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Benzimidazole-Triazole Hybrids

Example : 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

  • Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a benzimidazole moiety.
  • Synthesis : Synthesized via a one-step method, with structural validation through X-ray diffraction and LC/MS .
  • Pharmacological Potential: Benzimidazole hybrids exhibit anticancer and antimicrobial activities, but the absence of methoxy groups may reduce solubility compared to the target compound .

Thiazole-Triazole Derivatives

Example : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Structural Differences : Substitutes the dimethoxyphenyl group with a benzothiazole ring and introduces a nitro group on the phenyl ring.
  • Benzothiazole derivatives are associated with antitumor activity .

Oxadiazole-Containing Triazoles

Example : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

  • Structural Differences : Incorporates a 1,2,4-oxadiazole ring and trifluoromethylphenyl substituent.
  • Molecular Weight : 386.34 g/mol (vs. 296.33 g/mol for the target compound).
  • Key Properties : The trifluoromethyl group enhances metabolic stability, while the oxadiazole ring may improve hydrogen-bonding interactions .

Triazoles with Varied Aryl Substitutions

Example: 1-(4-(Diethylamino)phenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (13b)

  • Structural Differences: Adds a diethylamino group to the phenyl ring at position 1.
  • Molecular Weight : 378.47 g/mol (vs. 296.33 g/mol).

1,2,4-Triazole Analogs

Example : N$^3$-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine

  • Structural Differences : Uses a 1,2,4-triazole core instead of 1,2,3-triazole, with 3,4-dimethylphenyl substitution.
  • Key Properties : The 1,2,4-triazole isomer may alter hydrogen-bonding patterns, affecting target selectivity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound C${16}$H${16}$N$4$O$2$ 3,4-Dimethoxyphenyl, Phenyl 296.33 Electron-rich, potential CNS activity
Benzimidazole-Triazole Hybrid C${15}$H${13}$N$_7$ Benzimidazol-2-yl, Phenyl 307.32 Anticancer, antimicrobial
Oxadiazole Derivative C${18}$H${13}$F$3$N$6$O Oxadiazole, Trifluoromethylphenyl 386.34 High metabolic stability
13b C${22}$H${26}$N$4$O$2$ Diethylaminophenyl, 3,4-Dimethoxyphenyl 378.47 Enhanced solubility, fluorescence
1,2,4-Triazole Analog C${10}$H${13}$N$_5$ 3,4-Dimethylphenyl 217.26 Altered hydrogen-bonding capacity

Key Findings and Implications

  • Substituent Effects : Methoxy groups in the target compound enhance electron-donating capacity, while trifluoromethyl or nitro groups in analogs improve stability or binding.
  • Synthesis Methods : The target compound and analogs are synthesized via diverse routes, including Buchwald–Hartwig coupling and one-step hybrid formation .
  • Pharmacological Potential: Structural variations significantly influence bioactivity. For example, benzimidazole hybrids show broader antimicrobial activity, whereas oxadiazole derivatives may target enzymes like cyclooxygenase .

Biological Activity

4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a common method includes the use of azides and alkynes in a click chemistry approach to form the triazole ring.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For example:

  • IC50 Values : Various derivatives have shown IC50 values ranging from 1.82 μM to 35.58 μM against different cancer cell lines such as HCT-116 and HePG-2. Notably, one derivative exhibited superior activity compared to standard chemotherapeutics like doxorubicin (DOX) .
CompoundCell LineIC50 (μM)Reference
10cHCT-1165.55
10cHePG-21.82
DOXHCT-1165.23

Anti-inflammatory Activity

In addition to anticancer effects, certain derivatives have shown promising anti-inflammatory activity. The compound's structure allows it to interact with inflammatory pathways effectively:

  • Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .

Study 1: Anticancer Efficacy

A study published in Scientific Reports highlighted the synthesis of several triazole derivatives and their evaluation against a panel of cancer cell lines. The results indicated that modifications to the substituents on the triazole ring significantly affected anticancer potency .

Study 2: Structure–Activity Relationship

Research focusing on structure–activity relationships (SAR) revealed that electron-donating groups at specific positions on the phenyl ring enhanced cytotoxic activity. The presence of methoxy groups was particularly beneficial in increasing potency against various cancer lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging substituted aryl azides and terminal alkynes. Key intermediates include 3,4-dimethoxybenzaldehyde derivatives for aryl ring functionalization and phenylacetylene for triazole ring formation. For example, azides derived from halogenated precursors (e.g., 4-chlorophenyl) react with alkynes under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield the triazole core . Post-functionalization via nucleophilic substitution or oxidation may introduce the amine group at position 5.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the triazole ring and substitution patterns on the aryl groups. The methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) are diagnostic .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice). SHELX programs are employed for data processing, structure solution, and refinement, with validation via R-factors (<0.05) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 337.1302 for C16_{16}H16_{16}N4_4O2_2) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare MIC values with reference drugs like ciprofloxacin .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. IC50_{50} values >100 μM suggest low toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this triazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • HOMO-LUMO Gaps : To estimate chemical stability and charge transfer potential (e.g., gaps <4 eV suggest semiconductor-like behavior) .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (negative regions) and electrophilic (positive regions) sites, guiding derivatization strategies .
  • Thermodynamic Properties : Gibbs free energy and enthalpy changes predict reaction feasibility under varying temperatures .

Q. How can structural contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

  • Methodological Answer :

  • Multi-software Validation : Cross-check refinement results using SHELXL, Olex2, and WinGX to minimize software-specific biases .
  • Hydrogen Bond Analysis : Identify intramolecular (e.g., C–H⋯N) and intermolecular (N–H⋯O) interactions that may distort geometry. Use Mercury software for packing diagram visualization .
  • Twinned Data Handling : For poorly diffracting crystals, apply SHELXD for dual-space recycling or scale data using TWINABS .

Q. What strategies address contradictions in reported biological activities (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines, incubation times, and controls (e.g., cisplatin for cytotoxicity).
  • SAR Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to isolate activity-contributing moieties. For example, fluorination enhances lipophilicity and membrane penetration .
  • Dose-Response Validation : Repeat assays in triplicate with nonlinear regression analysis (e.g., GraphPad Prism) to ensure reproducibility .

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